molecular formula C18H16N2O3 B3046007 2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1179360-13-4

2,2'-Dimethyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B3046007
CAS No.: 1179360-13-4
M. Wt: 308.3 g/mol
InChI Key: HTWGDVZKHSUCNV-UHFFFAOYSA-N
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Description

2,2’-Dimethyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound featuring a biphenyl core substituted with a carboxylic acid group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the biphenyl core, introduction of the oxadiazole ring, and subsequent functionalization to introduce the carboxylic acid group. Common reagents used in these steps include organometallic reagents, oxidizing agents, and carboxylating agents .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups .

Scientific Research Applications

2,2’-Dimethyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dimethyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-methanol
  • 2,2’-Dimethyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-amine
  • 2,2’-Dimethyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-nitrile

Uniqueness

What sets 2,2’-Dimethyl-4’-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-carboxylic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the oxadiazole ring and the carboxylic acid group allows for diverse interactions and applications .

Properties

CAS No.

1179360-13-4

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-methyl-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic acid

InChI

InChI=1S/C18H16N2O3/c1-10-8-13(17-19-12(3)23-20-17)4-6-15(10)16-7-5-14(18(21)22)9-11(16)2/h4-9H,1-3H3,(H,21,22)

InChI Key

HTWGDVZKHSUCNV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=C(C=C(C=C3)C(=O)O)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=C(C=C(C=C3)C(=O)O)C

Origin of Product

United States

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